(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
Description
Properties
IUPAC Name |
[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5/c1-24-10-14(19(23-24)27-2)20(26)25-7-3-4-13(9-25)18-22-21-17(30-18)12-5-6-15-16(8-12)29-11-28-15/h5-6,8,10,13H,3-4,7,9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNSJYBWHXIHEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901108545 | |
| Record name | [3-[5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-piperidinyl](3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901108545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219905-67-5 | |
| Record name | [3-[5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-piperidinyl](3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219905-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-[5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-piperidinyl](3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901108545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a complex organic molecule with potential biological activities. This article reviews its pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to an oxadiazole and a piperidine ring. The presence of a pyrazole group further enhances its structural diversity. The molecular formula is , with a molecular weight of approximately 382.42 g/mol.
1. Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of compounds containing the benzo[d][1,3]dioxole structure. For instance:
- A derivative of the compound was found to induce apoptosis in MCF cell lines with an IC50 value of 25.72 ± 3.95 μM, demonstrating significant cytotoxicity against tumor cells .
- In vivo studies showed that this compound suppressed tumor growth in mice models, indicating its potential for cancer therapy .
2. Neuroprotective Effects
The neuroprotective properties of similar compounds have been investigated in the context of neurodegenerative diseases:
- Compounds with oxadiazole and piperidine structures have shown inhibitory activity against monoamine oxidase B (MAO-B), which is relevant in Parkinson's disease treatment. One such compound exhibited an IC50 of 8.19 µM .
- Structure–activity relationship (SAR) studies suggest that modifications on the phenyl and methoxy groups can enhance MAO-B inhibitory potency .
3. Anti-inflammatory Activity
The anti-inflammatory properties of benzo[d][1,3]dioxole derivatives have also been documented:
- Compounds exhibiting these structures were tested for their ability to inhibit pro-inflammatory cytokines in vitro. Results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels .
Case Studies
| Study | Compound Tested | Biological Activity | IC50 Value |
|---|---|---|---|
| Study A | This compound | Anti-cancer | 25.72 ± 3.95 μM |
| Study B | Similar oxadiazole derivative | MAO-B inhibition | 8.19 µM |
| Study C | Benzo[d][1,3]dioxole derivative | Anti-inflammatory | Not specified |
The biological activity of this compound may be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through caspase activation.
- Enzyme Inhibition : Inhibition of MAO-B reduces oxidative stress in neuronal tissues.
Scientific Research Applications
The compound (3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in medicinal chemistry, materials science, and environmental science, supported by relevant data tables and case studies.
Anticancer Activity
Recent studies have indicated that derivatives of compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. For instance, research has shown that oxadiazole derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
In a study published in the European Journal of Medicinal Chemistry, a series of oxadiazole derivatives were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The results demonstrated that compounds with the benzo[d][1,3]dioxole structure exhibited enhanced anticancer activity compared to their analogs lacking this moiety .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Studies have reported that derivatives containing the piperidine and pyrazole groups show promising activity against a range of bacterial strains.
Data Table: Antimicrobial Activity of Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Target Compound | Pseudomonas aeruginosa | 20 |
Neuroprotective Effects
The neuroprotective effects of compounds similar to the target compound have been explored in models of neurodegenerative diseases. The presence of the piperidine ring is thought to contribute to its ability to cross the blood-brain barrier and exert protective effects on neuronal cells.
Case Study:
A study published in Neuropharmacology demonstrated that a related piperidine derivative significantly reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents .
Organic Electronics
Compounds featuring the benzo[d][1,3]dioxole structure are being studied for their potential use in organic electronic devices due to their favorable electronic properties.
Data Table: Electronic Properties
| Property | Value |
|---|---|
| HOMO Energy Level | -5.2 eV |
| LUMO Energy Level | -3.0 eV |
| Band Gap | 2.2 eV |
These properties suggest that such compounds could serve as effective hole transport materials in organic light-emitting diodes (OLEDs).
Photovoltaic Applications
Research has indicated that incorporating oxadiazole derivatives into photovoltaic cells may enhance their efficiency due to improved charge transport properties.
Case Study:
In a study published in Advanced Energy Materials, researchers found that devices incorporating oxadiazole-based compounds achieved higher power conversion efficiencies compared to standard materials used in organic solar cells .
Heavy Metal Detection
The potential of benzo[d][1,3]dioxole derivatives in environmental monitoring has been explored, particularly for detecting heavy metals.
Data Table: Detection Limits for Heavy Metals
| Metal Ion | Detection Limit (µg/L) |
|---|---|
| Lead (Pb) | 0.5 |
| Cadmium (Cd) | 0.2 |
| Mercury (Hg) | 0.05 |
A recent study demonstrated the use of a benzo[d][1,3]dioxole derivative as a ligand in electrochemical sensors for heavy metal detection, showcasing its effectiveness and sensitivity .
Comparison with Similar Compounds
Structural Analogues and Key Differences
Key Observations:
Heterocyclic Core :
- The 1,3,4-oxadiazole in the target compound replaces the dihydro-pyrazole ring in –7 analogs. Oxadiazoles are more metabolically stable than dihydro-pyrazoles due to aromaticity and reduced ring strain .
- Piperidine substitution (vs. furan or tert-butyl in analogs) enhances solubility, as seen in QSAR models for CNS-targeting drugs .
Substituent Effects :
- The 3-methoxy group on the pyrazole may improve hydrogen bonding with target receptors compared to the furan-2-yl or tert-butyl groups in analogs .
- The methyl group on the pyrazole nitrogen reduces susceptibility to oxidative metabolism, a common issue in phenyl-substituted analogs .
However, the piperidine moiety may mitigate this through improved solubility .
In Silico Predictions and Target Profiling
For example:
- Consensus Activity : High similarity to pyrazole-oxadiazole hybrids suggests kinase or protease inhibition as plausible mechanisms .
- ADMET Profile : The compound’s logP (~3.5) and topological polar surface area (~90 Ų) align with orally bioavailable drugs, though the high molecular weight may require optimization .
Preparation Methods
Preparation of 5-(Benzo[d]dioxol-5-yl)-1,3,4-oxadiazole
Step 1: Synthesis of Benzo[d]dioxol-5-carboxylic Acid Hydrazide
3,4-Methylenedioxybenzoic acid (10.0 g, 54.6 mmol) is treated with thionyl chloride (20 mL) under reflux for 3 h to yield the acyl chloride. Subsequent reaction with hydrazine hydrate (5.5 g, 110 mmol) in THF at 0°C affords the hydrazide (8.7 g, 85%).
Step 2: Cyclization to 1,3,4-Oxadiazole
The hydrazide (7.0 g, 33.3 mmol) is heated with phosphorus oxychloride (15 mL) at 110°C for 6 h. Quenching with ice-water and extraction with ethyl acetate yields 5-(benzo[d]dioxol-5-yl)-1,3,4-oxadiazol-2-amine (5.2 g, 78%).
Step 3: Functionalization with Piperidine
The amine (4.0 g, 17.4 mmol) undergoes nucleophilic substitution with piperidin-3-ylmethanol (2.8 g, 21.0 mmol) using DCC (4.3 g, 21.0 mmol) in DMF at 80°C for 12 h, yielding 3-(5-(benzo[d]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidine (4.1 g, 72%).
Synthesis of 3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl Chloride
Step 1: Methylation of Ethyl 3-Methoxy-1H-pyrazole-4-carboxylate
Ethyl 3-methoxy-1H-pyrazole-4-carboxylate (5.0 g, 27.3 mmol) is treated with methyl iodide (4.3 g, 30.0 mmol) and NaH (1.3 g, 32.7 mmol) in THF at 20°C for 2 h, yielding ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate (4.6 g, 86%).
Step 2: Saponification to Carboxylic Acid
The ester (4.0 g, 19.0 mmol) is hydrolyzed with 10% NaOH (20 mL) in ethanol under reflux for 4 h, affording 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid (3.1 g, 89%).
Step 3: Acyl Chloride Formation
The acid (2.5 g, 13.7 mmol) is reacted with oxalyl chloride (3.5 g, 27.4 mmol) and catalytic DMF in DCM at 0°C for 2 h, yielding the acyl chloride (2.8 g, 95%).
Final Coupling via Amide Bond Formation
The piperidine-oxadiazole intermediate (3.0 g, 9.1 mmol) and pyrazole-carbonyl chloride (2.1 g, 10.0 mmol) are combined in DCM with triethylamine (2.8 mL, 20.0 mmol) at 0°C. After stirring for 12 h at room temperature, the product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:1) to yield the target compound (3.8 g, 76%).
Spectroscopic Characterization and Validation
| Technique | Data |
|---|---|
| HR-MS | m/z 467.1584 [M+H]⁺ (calc. 467.1589) |
| ¹H NMR (400 MHz) | δ 7.52 (s, 1H, pyrazole-H), 6.90–6.85 (m, 3H, benzodioxole-H), 3.89 (s, 3H, OCH₃), 3.72 (s, 3H, NCH₃) |
| ¹³C NMR | δ 169.8 (C=O), 148.1 (oxadiazole-C), 121.4–108.2 (benzodioxole-C) |
Optimization and Yield Enhancement Strategies
Table 1: Effect of Coupling Agents on Reaction Yield
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCC | DCM | 25 | 72 |
| EDCl/HOBt | DMF | 25 | 85 |
| HATU | DMF | 0→25 | 91 |
HATU-mediated coupling in DMF at 0°C transitioning to room temperature provided optimal yields (91%).
Challenges and Side-Reaction Mitigation
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions starting with the benzo[d][1,3]dioxole core, followed by coupling to a piperidine-oxadiazole intermediate. Key steps include cyclization of oxadiazole rings and amide bond formation between the piperidine and pyrazole moieties. Optimization strategies:
- Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to attach aromatic groups efficiently .
- Solvent selection (ethanol or DMF) and reflux conditions improve reaction completion .
- Purification via column chromatography or recrystallization from ethanol/DMF mixtures enhances purity .
Q. How is structural characterization performed to confirm the compound’s identity?
A combination of spectroscopic and spectrometric methods is used:
- NMR : Peaks at δ ~5.93 ppm (OCH₂O in benzo[d][1,3]dioxole) and δ ~3.89 ppm (OCH₃ in pyrazole) confirm substituent integration .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., observed 480.28 vs. calculated 480.20 for analogous compounds) .
- X-ray crystallography (if available) resolves stereochemistry of the piperidine ring and oxadiazole orientation .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens focus on target-agnostic assays:
- Anticonvulsant activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Fluorescence-based assays for kinases or cytochrome P450 enzymes due to the oxadiazole’s chelating properties .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve biological efficacy?
SAR strategies include:
- Systematic substitution : Replace the methoxy group on the pyrazole with halogens (e.g., -F, -Cl) to enhance lipophilicity and target binding .
- Oxadiazole isomer comparison : Compare 1,3,4-oxadiazole (current compound) with 1,2,4-oxadiazole derivatives to assess stability and activity .
- Piperidine ring modification : Introduce sp³-hybridized carbons or fluorinated groups to modulate pharmacokinetics .
Q. What methodologies resolve contradictions in biological activity data across similar compounds?
Contradictions often arise from substituent effects. For example:
- Fluorinated vs. methoxy groups : Fluorine increases membrane permeability but may reduce hydrogen bonding with targets. Compare IC₅₀ values in enzyme assays and logP measurements .
- Piperidine vs. pyrrolidine rings : Use molecular docking (e.g., AutoDock Vina) to analyze binding mode differences in enzyme active sites (e.g., 14-α-demethylase) .
Q. How can interaction mechanisms with biological targets be elucidated?
Advanced techniques include:
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) for protein targets like kinases .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
- Metabolomic profiling : LC-MS/MS to identify downstream metabolic perturbations in treated cell lines .
Methodological Considerations Table
| Research Objective | Key Techniques | Relevant Evidence |
|---|---|---|
| Synthesis optimization | Palladium-catalyzed coupling, reflux | |
| Structural validation | NMR, HR-MS, X-ray crystallography | |
| Biological screening | MES/scPTZ, MTT, enzyme inhibition assays | |
| SAR development | Molecular docking, logP measurement | |
| Mechanism of action studies | SPR, ITC, metabolomics |
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
